4-(Trifluoromethoxy)benzoyl chloride
Overview
Description
4-(Trifluoromethoxy)benzoyl chloride is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly attractive because of its ability to modulate the biological activity of molecules by influencing their lipophilicity and electronic properties.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, a highly selective synthesis suitable for industrial scale-up was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which is structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis involved a one-pot reaction where fluorination of a precursor with HF was followed by a Friedel–Crafts reaction with chlorobenzene in the presence of BF3, yielding the product in excellent yield . Although this synthesis does not directly pertain to 4-(trifluoromethoxy)benzoyl chloride, it provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethoxy)benzoyl chloride would consist of a benzene ring substituted with a trifluoromethoxy group (-OCF3) and a benzoyl chloride group (-COCl). The trifluoromethoxy group is known to have a strong electron-withdrawing effect due to the high electronegativity of fluorine atoms. This characteristic can influence the reactivity of the benzene ring and the adjacent carbonyl group.
Chemical Reactions Analysis
Compounds like 4-(trifluoromethoxy)benzoyl chloride are typically reactive due to the presence of the acyl chloride functional group. This group can undergo various chemical reactions, including nucleophilic acyl substitution, where the chlorine atom is replaced by another nucleophile. This reactivity can be utilized in the synthesis of a wide range of derivatives, such as amides, esters, and carboxylic acids, which can be valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethoxy)benzoyl chloride would be influenced by both the trifluoromethoxy and benzoyl chloride groups. The compound is expected to be a relatively volatile and reactive solid or liquid at room temperature. The trifluoromethoxy group would likely increase the compound's lipophilicity and stability towards hydrolysis, while the benzoyl chloride group would make it susceptible to reaction with nucleophiles, including water. The exact properties would depend on the specific conditions, such as temperature and solvent, under which the compound is handled or stored.
Scientific Research Applications
Optical Switching Materials
A study by Jaworska et al. (2017) examined a series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, previously used only as intermediates, and discovered their liquid-crystalline properties and potential for optical switching. These compounds, including variants of benzoyl chloride, showed durability and fast switching times, suggesting promise in optical switching applications (Jaworska et al., 2017).
Synthesis of Complex Chemicals
Karrer et al. (2000) developed a highly selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, starting from a compound structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis method is notable for its efficiency and suitability for industrial scale-up (Karrer et al., 2000).
Polymer Synthesis and Modification
Reddy et al. (1996) synthesized new polyesters containing hexafluoro-2-propoxy groups using a process involving 4-(2-hydroxyhexafluoro-2-propyl)benzoyl chloride. These polyesters demonstrated high crystallinity and thermal stability, underscoring the role of benzoyl chloride derivatives in advanced polymer synthesis (Reddy et al., 1996).
Antimicrobial Applications
Matche et al. (2006) explored the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix for antimicrobial applications. The modified polymer showed effective inhibition of microbial growth, indicating the potential of benzoyl chloride derivatives in creating antimicrobial materials (Matche et al., 2006).
Safety And Hazards
4-(Trifluoromethoxy)benzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoyl chloride | |
CAS RN |
36823-88-8 | |
Record name | 4-Trifluoromethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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